4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-butyl-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-2-3-4-16-5-7-18(8-6-16)22(29)25-14-13-20-15-30-23-26-21(27-28(20)23)17-9-11-19(24)12-10-17/h5-12,15H,2-4,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYFULHEGRMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is then functionalized with a 4-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different aromatic group .
Scientific Research Applications
4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
Compounds sharing the thiazolo[3,2-b][1,2,4]triazole scaffold but differing in substituents include:
Key Observations :
- Substituent Effects: The 4-chlorophenyl group in the target compound mirrors 5f , but the benzamide-butyl chain introduces enhanced lipophilicity compared to simpler aryl or amino substituents. This may improve membrane permeability but reduce solubility.
Benzamide Derivatives
Compounds with benzamide backbones but divergent heterocycles include:
- N-[2-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-benzamide (): Features an isoxazole-thioether and triazolopyrimidine, indicating broader structural diversity in benzamide-based drug design.
Physicochemical Properties
- Melting Points : Thiazolo-triazole derivatives with halogenated aryl groups (e.g., 5f: >280°C) exhibit higher melting points than those with heteroaromatic substituents (e.g., 5g: 176–178°C) . The target compound’s melting point is unreported but expected to align with chlorophenyl analogues.
- Spectral Signatures : The benzamide carbonyl (C=O) in the target compound would show IR absorption near 1660–1680 cm⁻¹, distinct from triazole-thione C=S bands (1243–1258 cm⁻¹) in compounds like [4–6] .
Potential Advantages and Limitations
- Advantages :
- The ethyl linker may confer conformational flexibility, enhancing binding to target proteins.
- The butyl-benzamide group could improve pharmacokinetics (e.g., half-life) compared to simpler derivatives.
- Limitations :
- Synthetic complexity due to multiple functionalization steps (e.g., cyclocondensation, amide coupling).
- Possible metabolic instability from the chlorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
